molecular formula C18H19N5 B2478784 N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine CAS No. 1706428-07-0

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2478784
CAS No.: 1706428-07-0
M. Wt: 305.385
InChI Key: ZIFIOINTHKIWBR-UHFFFAOYSA-N
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Description

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents might be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-aminophenyl)pyrimidine-4,6-diamine: Lacks the methyl and p-tolyl groups.

    2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine: Lacks the 4-aminophenyl group.

Uniqueness

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is unique due to the presence of both the 4-aminophenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. These substituents might enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(4-aminophenyl)-2-methyl-6-N-(4-methylphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)22-17-11-18(21-13(2)20-17)23-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFIOINTHKIWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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